REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].I[CH2:12][CH3:13]>>[Cl:1][C:2]1[C:9]([CH2:12][CH3:13])=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
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12.2 g
|
Type
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reactant
|
Smiles
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ClC1=C(C#N)C=CC(=C1)F
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Name
|
|
Quantity
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9.43 mL
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Type
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reactant
|
Smiles
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ICC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound is prepared
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Type
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CUSTOM
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Details
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described in Preparation 1
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Type
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CUSTOM
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Details
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The crude product is purified on silica gel using 15-50% dichloromethane/hexanes
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Name
|
|
Type
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product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.06 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |